2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one 2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 13324-80-6
VCID: VC13269833
InChI: InChI=1S/C14H11ClN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8,13,16H,(H,17,18)
SMILES: C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2)Cl
Molecular Formula: C14H11ClN2O
Molecular Weight: 258.70 g/mol

2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one

CAS No.: 13324-80-6

Cat. No.: VC13269833

Molecular Formula: C14H11ClN2O

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one - 13324-80-6

Specification

CAS No. 13324-80-6
Molecular Formula C14H11ClN2O
Molecular Weight 258.70 g/mol
IUPAC Name 2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one
Standard InChI InChI=1S/C14H11ClN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8,13,16H,(H,17,18)
Standard InChI Key YTAHHRUYKJSTCG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2)Cl
Canonical SMILES C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(2-Chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one (C14_{14}H11_{11}ClN2_2O) features a quinazolin-4-one core substituted at position 2 with a 2-chlorophenyl group. The molecule adopts a planar conformation due to conjugation across the aromatic and pyrimidinone systems. Key structural attributes include:

  • Molecular formula: C14_{14}H11_{11}ClN2_2O

  • Molecular weight: 258.70 g/mol

  • IUPAC name: 2-(2-Chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one

The chlorophenyl substituent enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Spectral Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure:

  • 1^1H NMR (300 MHz, CDCl3_3): Aromatic protons resonate at δ 7.89–7.56 (m, 4H, Ar–H), while the NH proton appears as a broad singlet at δ 5.72. The dihydroquinazoline CH2_2 group shows signals at δ 4.30 (br s) .

  • 13^{13}C NMR: Carbonyl (C=O) at δ 161.87 ppm, aromatic carbons between δ 114–132 ppm, and the chlorophenyl Cl–C at δ 128.29 .

  • IR: Stretching vibrations at 1658 cm1^{-1} (C=O) and 3300 cm1^{-1} (N–H) .

Synthesis and Optimization

One-Pot Catalytic Synthesis

A scalable method employs anthranilamide and 2-chlorobenzaldehyde in ethanol using [Ce(L-Pro)2_2]2_2(Oxa) as a recyclable heterogeneous catalyst :

Reaction conditions:

  • Catalyst loading: 5 mol%

  • Temperature: 50–55°C

  • Time: 4–4.5 hours

  • Yield: 89%

Mechanism:

  • Condensation of 2-chlorobenzaldehyde with anthranilamide forms an imine intermediate.

  • Intramolecular cyclization yields the dihydroquinazolinone core .

Comparative Methodologies

Alternative protocols utilize:

  • β-Cyclodextrin in aqueous media: 78% yield, eco-friendly but slower (8 hours) .

  • Molecular iodine catalysis: Requires stoichiometric amounts and higher temperatures (80°C) .

The cerium-based method outperforms others in efficiency and sustainability, with the catalyst reusable for five cycles without loss of activity .

Pharmacological Activity

Anti-Leishmanial Properties

2-(2-Chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one derivatives demonstrate potent activity against Leishmania species:

CompoundTarget ProteinIC50_{50} (µg/mL)Binding Affinity (kcal/mol)
Analog 3b Trypanothione Reductase0.05−9.2
Analog 3a Pyridoxal Kinase1.61−8.7

Mechanism: Inhibition of Trypanothione Reductase disrupts redox homeostasis in Leishmania parasites . Molecular dynamics simulations confirm stable ligand-protein interactions over 100 ns trajectories .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO and ethanol.

  • Stability: Stable at room temperature for 6 months; degrades above 200°C .

Lipophilicity and Drug-Likeness

  • LogP: 2.8 (calculated via XLogP3) indicates moderate lipophilicity.

  • Lipinski’s Rule Compliance: Molecular weight <500, H-bond donors ≤5, acceptors ≤10 .

Future Directions and Applications

  • Structure-Activity Relationship (SAR) Studies: Modifying the chlorophenyl group or introducing electron-withdrawing substituents may enhance potency.

  • Formulation Development: Nanoencapsulation to improve bioavailability for antiparasitic applications.

  • Toxicological Profiling: Acute and chronic toxicity studies in preclinical models.

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